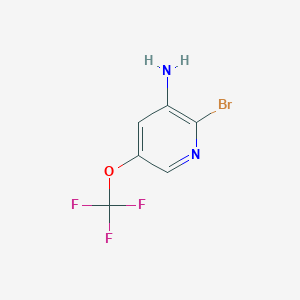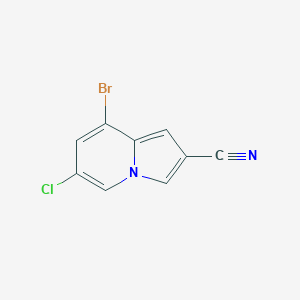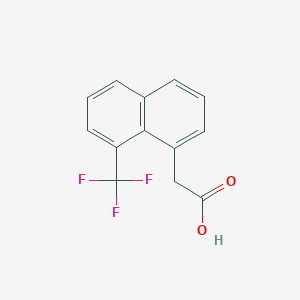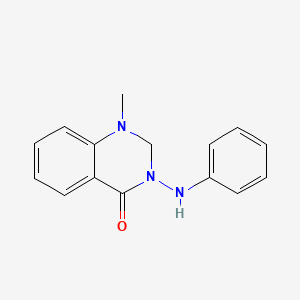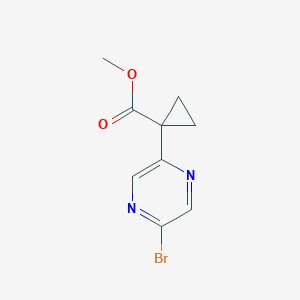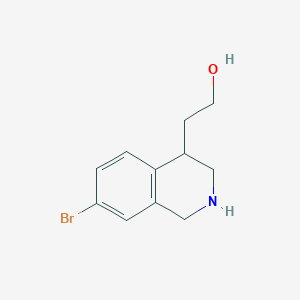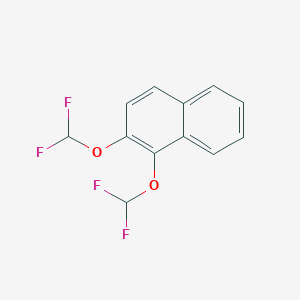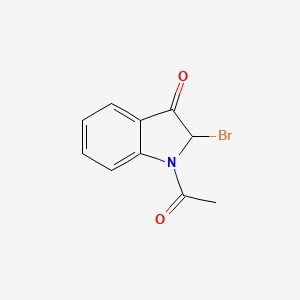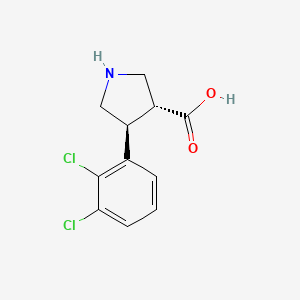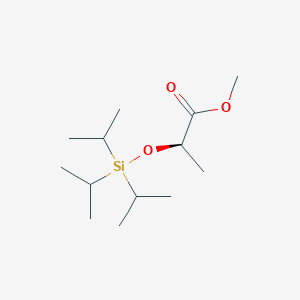
(R)-Methyl 2-((triisopropylsilyl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is an organic compound with the molecular formula C13H28O3Si. It contains a total of 45 atoms, including 28 hydrogen atoms, 13 carbon atoms, and 3 oxygen atoms . This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate typically involves the protection of the hydroxyl group of a chiral alcohol with a triisopropylsilyl (TIPS) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-((triisopropylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The TIPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Aplicaciones Científicas De Investigación
®-Methyl 2-((triisopropylsilyl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate involves its ability to act as a protecting group for hydroxyl functionalities. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate: Similar in structure but uses a tert-butyldimethylsilyl (TBDMS) group instead of a TIPS group.
®-Methyl 2-((trimethylsilyl)oxy)propanoate: Uses a trimethylsilyl (TMS) group instead of a TIPS group.
Uniqueness
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is unique due to the bulkiness of the TIPS group, which provides greater steric protection compared to smaller silyl groups like TMS and TBDMS. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Propiedades
Fórmula molecular |
C13H28O3Si |
|---|---|
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
methyl (2R)-2-tri(propan-2-yl)silyloxypropanoate |
InChI |
InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3/t12-/m1/s1 |
Clave InChI |
YQUJVTXQVGWUQO-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


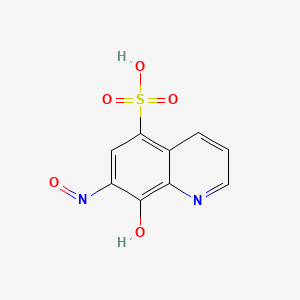
![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
